REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]21[C:13](=[O:14])[NH:12][C:11](=[O:15])[NH:10]2.[N+:16]([O-])([OH:18])=[O:17]>>[N+:16]([C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[CH2:1][C:2]1([C:13](=[O:14])[NH:12][C:11](=[O:15])[NH:10]1)[CH2:3]2)([O-:18])=[O:17]
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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C1C2(CC3=CC=CC=C13)NC(NC2=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C1C2(CC3=CC=CC=C13)NC(NC2=O)=O
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Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction was then poured
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Type
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CUSTOM
|
Details
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onto crushed ice
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Type
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CUSTOM
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Details
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the resultant solid was isolated by filtration
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Type
|
CUSTOM
|
Details
|
The crude material was recrystallized from ethanol
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2CC3(CC2=CC1)NC(NC3=O)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |